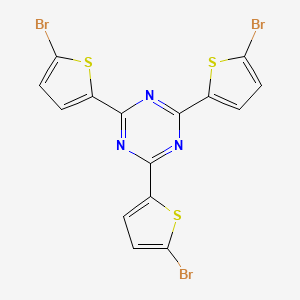

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine

Description

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine (C₁₅H₆Br₃N₃S₃, average mass: 564.126 g/mol) is a brominated triazine derivative with three 5-bromothiophene substituents symmetrically attached to a central triazine core . This compound is a key building block in materials science, particularly for synthesizing covalent organic frameworks (COFs) and conjugated polymers. Its bromine atoms enhance reactivity for cross-coupling reactions (e.g., Suzuki or Stille couplings), enabling tailored electronic and structural modifications . Applications include lithium-ion battery composites, semiconducting polymers, and photo-electrochemical systems due to its redox activity and fluorescence properties .

Properties

Molecular Formula |

C15H6Br3N3S3 |

|---|---|

Molecular Weight |

564.1 g/mol |

IUPAC Name |

2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine |

InChI |

InChI=1S/C15H6Br3N3S3/c16-10-4-1-7(22-10)13-19-14(8-2-5-11(17)23-8)21-15(20-13)9-3-6-12(18)24-9/h1-6H |

InChI Key |

QEXBMVULXVQGBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NC(=NC(=N2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Precursor: 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine

The preparation begins with the synthesis of the non-brominated precursor, 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine. This is achieved through the cyclotrimerization of thiophene-2-carbonitrile using trifluoromethanesulfonic acid (TFMSA) as a catalyst.

Procedure :

- Thiophene-2-carbonitrile (2 g, 18.3 mmol) is dissolved in chloroform (100 mL).

- TFMSA (4.88 g, 32.5 mmol) is added dropwise at 0°C under argon.

- The mixture is stirred at room temperature for 24 hours, neutralized with aqueous NaHCO₃, and purified via column chromatography (hexane).

Yield : 71% (4.3 g).

Bromination with N-Bromosuccinimide (NBS)

The precursor undergoes electrophilic aromatic bromination using NBS to introduce bromine atoms at the 5-position of each thiophene ring.

Procedure :

- 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine (1 g, 3.05 mmol) is dissolved in chloroform (50 mL).

- NBS (5.43 g, 30.5 mmol) is added, and the mixture is stirred at room temperature for 6 days.

- The reaction is quenched with dilute HCl, washed with water, dried over Na₂SO₄, and recrystallized from chloroform.

Yield : 55% (0.95 g).

Key Reaction Conditions :

- Solvent : Chloroform

- Temperature : Ambient (25°C)

- Molar Ratio (Precursor:NBS): 1:10

Reaction Mechanism and Optimization

Bromination Mechanism

The bromination proceeds via a radical mechanism initiated by trace HBr in the presence of NBS. The electron-rich thiophene rings direct bromination to the 5-position, ensuring regioselectivity.

Characterization and Analytical Data

Spectroscopic Analysis

Purity and Yield

Applications in Further Synthetic Processes

Use in Covalent Organic Frameworks (COFs)

The compound serves as a monomer in Stille cross-coupling reactions to construct conjugated microporous polymers (CMPs). For example, reacting it with 1,3,5-triethynylbenzene yields a COF with a surface area of 523–1,200 m²/g.

Electrocatalyst Precursor

Pyrolysis at 700–900°C under argon produces nitrogen/sulfur-doped graphene (NS-G), which exhibits oxygen reduction reaction (ORR) activity comparable to commercial Pt/C.

Comparative Analysis of Methodologies

| Parameter | Direct Bromination | Alternative Routes |

|---|---|---|

| Reaction Time | 6 days | Not reported |

| Yield | 55% | N/A |

| Regioselectivity | High (5-position) | N/A |

| Scalability | Moderate | Limited |

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds similar to 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine exhibit promising anticancer properties. For instance, derivatives of thiophene-linked triazoles have been synthesized and tested for their efficacy against various cancer cell lines such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results indicated that certain derivatives demonstrated significant anti-proliferative activity with IC50 values below 100 μM .

Mechanism of Action

The mechanism behind the anticancer activity is believed to involve the induction of apoptosis in cancer cells. Studies have indicated that compounds can disrupt mitochondrial membrane potential and promote cell cycle arrest .

Materials Science

Photovoltaic Applications

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as an electron acceptor can enhance the efficiency of solar cells by improving charge separation and transport within the device .

Polymer Composites

This compound can be incorporated into polymer matrices to develop materials with enhanced thermal stability and mechanical properties. For example, it has been used in the formulation of UV-stable coatings that protect underlying substrates from degradation due to sunlight exposure .

Agriculture

Pesticidal Properties

Research indicates that triazine derivatives can exhibit herbicidal properties. The structural similarity of this compound to known herbicides suggests potential applications in agricultural pest management. Studies are ongoing to evaluate its efficacy against various weeds and pests .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene Derivative A | HePG-2 | <100 |

| Thiophene Derivative B | MCF-7 | <100 |

| Thiophene Derivative C | PC-3 | <100 |

| Thiophene Derivative D | HCT-116 | <100 |

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of thiophene-linked triazoles were synthesized based on the scaffold provided by this compound. The synthesized compounds underwent biological evaluation against various cancer cell lines using the MTT assay. Results showed that specific modifications to the thiophene ring enhanced cytotoxicity against HePG-2 cells significantly .

Case Study 2: Development of UV-Stable Coatings

In a study focused on material science applications, researchers incorporated this compound into acrylic resin formulations. The resulting coatings exhibited improved UV stability compared to traditional formulations. Accelerated weathering tests confirmed that the addition of this compound significantly reduced photodegradation rates .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its electronic properties are influenced by the conjugation between the thiophene rings and the triazine core. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

- Structure : Replaces thiophene with phenyl groups. Molecular formula: C₂₁H₁₂Br₃N₃ (546.05 g/mol) .

- Synthesis : Prepared via Stille coupling with 4-bromophenyl boronic acid .

- Applications: Used in donor-acceptor conjugated polymers. Lacks the electron-rich thiophene moiety, resulting in higher band gaps (~2.8 eV) compared to thiophene-based derivatives (~2.3 eV) .

- Key Difference : Reduced π-conjugation and lower conductivity in polymers due to phenyl’s weaker electron-donating ability .

2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)

- Structure : Pyridyl substituents introduce nitrogen lone pairs.

- Properties : Exhibits polymorphism (TPT-I and TPT-II), with TPT-II crystallizing in space group I2/a. Mechanically robust due to hydrogen-bonded networks .

- Applications : Metal-organic frameworks (MOFs) and catalysis. Unlike the bromothiophene analogue, TPT lacks halogen reactivity, limiting its utility in cross-coupling reactions .

2,4,6-Tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine

- Structure : Bromine atoms in 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine are replaced with 4-octoxyphenyl groups via Suzuki coupling .

- Optical Properties : Fluorescence emission at 465 nm (excitation: 391 nm), red-shifted compared to the brominated parent compound due to extended conjugation .

- Applications : Photo-electrochemical devices and organic electronics .

Electronic and Optical Properties Comparison

| Compound | Band Gap (eV) | Fluorescence Emission (nm) | Conductivity (S/cm) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 2.3 | 465 (after derivatization) | 10⁻³ – 10⁻² | Br, Thiophene |

| 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine | 2.8 | N/A | 10⁻⁵ – 10⁻⁴ | Br, Phenyl |

| TPT (Pyridyl derivative) | 3.1 | N/A | Insulating | Pyridyl |

| 2,4,6-Tris(5-(4-octoxyphenyl)thiophene) | 2.1 | 465 | 10⁻² – 10⁻¹ | Alkoxy, Thiophene |

Notes:

- Bromothiophene derivatives exhibit lower band gaps and higher conductivity due to thiophene’s electron-rich nature and bromine’s electron-withdrawing effect .

- Alkoxy-substituted variants (e.g., octoxyphenyl) further reduce band gaps by enhancing π-conjugation .

Thermal and Stability Profiles

- Bromothiophene-triazine : Stable up to 300°C in COF composites (PTT-O@C), with minimal weight loss in thermogravimetric analysis (TGA) .

- Phenyl-triazine : Lower thermal stability (decomposition at ~250°C) due to weaker C-Br bonds .

- Alkoxy-substituted derivatives : Enhanced solubility in organic solvents but reduced thermal stability compared to halogenated analogues .

Biological Activity

2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine (CAS No. 1134789-63-1) is a synthetic compound belonging to the class of s-triazines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential applications in drug development.

- Molecular Formula : C15H6Br3N3S3

- Molecular Weight : 564.14 g/mol

- Melting Point : 255 °C

- Density : Approximately 2.000 g/cm³

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of s-triazine exhibit a wide range of pharmacological effects including:

- Anticancer Activity : Many s-triazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.

- Enzyme Inhibition : These compounds often act as inhibitors for enzymes involved in tumorigenesis.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activities against various pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of s-triazine derivatives. For instance, a review on triazine core compounds indicated that modifications in their structure can lead to enhanced anticancer properties by targeting specific pathways involved in cancer progression.

Key Findings:

- Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis through mitochondrial pathways and caspase activation .

- Enzyme Targeting : The compound may inhibit key enzymes such as topoisomerases and kinases that are crucial for cancer cell survival and proliferation .

Enzyme Inhibition Studies

Enzyme inhibition is a critical aspect of the biological activity of triazine derivatives. The following table summarizes the enzyme targets and their respective inhibitory effects observed in studies involving similar compounds.

| Enzyme Target | Mechanism of Action | Reference |

|---|---|---|

| Topoisomerase I | Inhibition of DNA relaxation | |

| Protein Kinase B (AKT) | Disruption of signaling pathways | |

| Cyclin-dependent Kinase | Cell cycle arrest |

Case Studies

Several case studies have explored the biological effects of related triazine compounds:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Basic: What are the common synthetic routes for 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine, and what factors influence reaction yields?

Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A key method involves reacting 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine with brominating agents to introduce bromine at the 5-position of thiophene units . Another approach uses Suzuki-Miyaura coupling, where this compound reacts with boronic acid derivatives under Pd(PPh₃)₄ catalysis in THF with aqueous K₂CO₃ as a base . Factors affecting yields include:

- Catalyst choice : Pd-based catalysts (e.g., Pd(PPh₃)₄) are critical for efficient coupling.

- Solvent and temperature : Dry THF and inert conditions (N₂ atmosphere) prevent side reactions.

- Stoichiometry : Excess boronic acid (4:1 molar ratio) ensures complete bromine substitution .

Basic: How is the compound characterized to confirm its structure and purity in polymer synthesis?

Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and bromine integration .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns.

- Elemental Analysis : Matches experimental and theoretical C/H/N/Br ratios.

- X-ray Diffraction (XRD) : Resolves crystallographic details for single-crystal derivatives .

Purity is assessed via HPLC or TLC, with impurities quantified using UV-vis spectroscopy .

Advanced: How does varying spacer units in conjugated porous polymers (CPPs) affect porosity and electronic properties when using this compound as a core?

Answer:

The bromine substituents enable post-synthetic coupling with spacers (e.g., acetylene, benzene) to tune properties:

- Porosity : BET surface area analysis shows TT-CPP2 (Sonogashira coupling with acetylene) achieves ~450 m²/g, while TT-CPP4 (Stille coupling with thiophene) exhibits lower porosity (~320 m²/g) due to bulkier spacers .

- Band Gap : UV-vis and cyclic voltammetry reveal that acetylene spacers reduce band gaps (e.g., TT-CPP1: 1.8 eV) compared to benzene-linked polymers (TT-CPP3: 2.1 eV) .

Methodological Tip : Optimize spacer rigidity and conjugation length to balance porosity and charge transport.

Advanced: What strategies resolve reactivity contradictions in cross-coupling reactions under different catalytic conditions?

Answer:

Conflicting reactivity data (e.g., incomplete coupling or byproducts) arise from:

- Catalyst Poisoning : Thiophene’s sulfur may deactivate Pd catalysts. Mitigate by using S-tolerant ligands (e.g., XPhos) or higher catalyst loading .

- Steric Hindrance : Bulky bromothiophene groups slow coupling. Solutions include:

- Elevated temperatures (80–100°C) to enhance kinetics.

- Microwave-assisted synthesis for rapid, uniform heating .

Validation : Monitor reaction progress via in situ FTIR or GC-MS to identify intermediates and optimize conditions.

Advanced: How do steric effects from bromothiophene substituents influence polymerization efficiency?

Answer:

The 5-bromo-thiophene groups introduce steric bulk, which:

- Reduces Reactivity : Slows down Stille or Suzuki couplings compared to less-hindered aryl bromides.

- Promotes Selectivity : Favors mono- or di-substitution in stepwise reactions, enabling controlled polymer growth .

Experimental Design : Use computational modeling (DFT) to predict steric clashes and adjust monomer geometry (e.g., meta-substitution) to alleviate hindrance.

Basic: What role does bromine play in further functionalization of this compound?

Answer:

The bromine atoms serve as:

- Reactive Sites : Enable cross-coupling (e.g., Suzuki, Sonogashira) to attach functional groups (e.g., alkynes, aryl boronic acids) .

- Directing Groups : Influence regioselectivity in electrophilic substitutions due to electron-withdrawing effects.

Application Example : In TT-CPP4, bromine is replaced with thiophene units via Stille coupling to extend π-conjugation .

Advanced: How does the choice of coupling reaction (Sonogashira vs. Stille) impact polymer properties?

Answer:

- Sonogashira Coupling : Produces linear acetylene-linked polymers with high porosity and low band gaps, suitable for optoelectronics .

- Stille Coupling : Yields branched thiophene-linked polymers with lower porosity but enhanced charge mobility for catalytic applications .

Data Comparison :

| Property | Sonogashira (TT-CPP2) | Stille (TT-CPP4) |

|---|---|---|

| Surface Area (m²/g) | 450 | 320 |

| Band Gap (eV) | 1.8 | 2.0 |

| Conductivity (S/cm) | 10⁻⁴ | 10⁻³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.